Substrate-Dependent Potency: Hsd17B13-IN-19 vs. BI-3231 and HSD17B13-IN-7
Hsd17B13-IN-19 demonstrates substrate-dependent inhibitory potency that differentiates it from both more potent nanomolar inhibitors and compounds with alternative selectivity profiles. Against the estradiol substrate, Hsd17B13-IN-19 exhibits an IC50 of <0.1 μM . However, against leukotriene B3 as a substrate, its potency drops approximately 10-fold to an IC50 of <1 μM . This 10-fold substrate preference is a distinct characteristic that differs markedly from: (1) BI-3231, which maintains high potency across substrates with a Ki of 0.7 nM in enzymatic assays; and (2) HSD17B13-IN-7, which exhibits relatively balanced inhibition with IC50 values of 0.18 μM and 0.25 μM for β-estradiol and leukotriene B4, respectively . This substrate-dependent inhibition profile may reflect differential binding interactions within the enzyme's active site that could be exploited for substrate-specific mechanistic studies.
| Evidence Dimension | Inhibitory potency (IC50) against distinct substrates |
|---|---|
| Target Compound Data | IC50 <0.1 μM (estradiol); IC50 <1 μM (leukotriene B3) |
| Comparator Or Baseline | BI-3231: Ki 0.7 nM (general); HSD17B13-IN-7: IC50 0.18 μM (β-estradiol) and 0.25 μM (LTB4) |
| Quantified Difference | ~10-fold substrate preference (estradiol over LTB3) for IN-19 vs. balanced inhibition for IN-7; >100-fold weaker potency than BI-3231 |
| Conditions | Biochemical enzymatic assays using purified HSD17B13 with estradiol or leukotriene B3/B4 as substrates |
Why This Matters
This substrate-dependent profile enables researchers to probe substrate-specific enzyme mechanisms, whereas more potent but non-discriminating inhibitors may mask subtle substrate-dependent biological effects.
